Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization.
Chemical Reactions Analysis
Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anti-inflammatory and anti-tumor agent in preclinical studies.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but lacks the cyclopropyl group, which may affect its biological activity.
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Contains a phenyl group instead of a cyclopropyl group, leading to different pharmacological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potent cytotoxic activities against various cancer cell lines and are being explored as potential CDK2 inhibitors.
This compound stands out due to its unique cyclopropyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-3-19-13(18)11-7(2)15-10-6-9(8-4-5-8)16-17(10)12(11)14/h6,8H,3-5,14H2,1-2H3 |
InChI Key |
WYYROEKNWBUKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3CC3)N=C1C)N |
Origin of Product |
United States |
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